3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
This compound is a benzamide derivative with a benzothiazole group and three methoxy groups attached to the benzene ring . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, a benzothiazole ring, and three methoxy groups attached to the benzene ring . The presence of these functional groups would likely confer specific physical and chemical properties to the compound.Scientific Research Applications
- Researchers have synthesized basic esters of 3,4,5-trimethoxybenzoic acid and evaluated their antihypertensive effects .
- Actively respiring cells convert MTT into an insoluble purple formazan, which can be quantified by optical density .
- Researchers have investigated the crystal structures of methyl 3,4,5-trimethoxybenzoate and related compounds .
Antihypertensive Activity
Local Anesthetic Activity
Cell Viability Assessment
Crystallography and Structural Studies
Chemical Synthesis Intermediates
Future Directions
The future directions for the study of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, future studies could focus on evaluating its pharmacological activity, toxicity, and therapeutic potential. Alternatively, if it’s intended to be used as a building block in organic synthesis, future studies could focus on developing new synthetic methods and reactions involving this compound .
Mechanism of Action
Target of Action
The primary targets of 3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide interacts with its targets, leading to a series of changes in the cell. For instance, it inhibits tubulin polymerization, which disrupts the formation of the mitotic spindle, thereby preventing cell division . It also inhibits the function of Hsp90, a chaperone protein that assists in the correct folding of other proteins, leading to the degradation of Hsp90 client proteins .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the microtubule dynamics, affecting the cell cycle and inducing cell death . The inhibition of Hsp90 leads to the disruption of several signaling pathways dependent on Hsp90 client proteins . Furthermore, the compound inhibits TrxR, disrupting the cellular redox balance and leading to oxidative stress .
Result of Action
The molecular and cellular effects of 3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide’s action include the disruption of cell division, degradation of certain proteins, disruption of signaling pathways, and induction of oxidative stress . These effects can lead to cell death, particularly in cancer cells, which is why the compound has shown notable anti-cancer effects .
properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-14-5-10-18-21(11-14)31-24(26-18)15-6-8-17(9-7-15)25-23(27)16-12-19(28-2)22(30-4)20(13-16)29-3/h5-13H,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEYVUNZOLDSAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
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